![molecular formula C18H14BrClN2O2 B3314141 N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide CAS No. 950266-71-4](/img/structure/B3314141.png)
N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide
Übersicht
Beschreibung
N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide, also known as Brequinar, is a synthetic quinoline derivative that has been extensively studied for its potential use in cancer treatment. Brequinar is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a critical role in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH results in decreased synthesis of DNA and RNA, leading to cell cycle arrest and ultimately, cell death.
Wirkmechanismus
N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide exerts its anti-cancer effects by inhibiting DHODH, an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis. Inhibition of DHODH results in decreased synthesis of pyrimidine nucleotides, which in turn leads to decreased DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects. N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as to modulate the activity of immune cells such as T cells and dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is its potency and specificity for DHODH inhibition. N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide has been shown to be effective at nanomolar concentrations, making it a useful tool for studying the role of DHODH in cancer and other diseases. However, one limitation of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
For research on N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide include further studies on its anti-cancer effects, as well as its potential use in the treatment of other diseases such as autoimmune disorders and inflammatory diseases. Additionally, the development of more potent and selective DHODH inhibitors may lead to the development of more effective treatments for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is effective against a wide range of cancer cell lines, including breast, lung, colon, and pancreatic cancer. In vivo studies have also demonstrated the efficacy of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O2/c1-2-24-17-10-16(22-15-8-5-12(20)9-14(15)17)18(23)21-13-6-3-11(19)4-7-13/h3-10H,2H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKMKCUQHKAXHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.